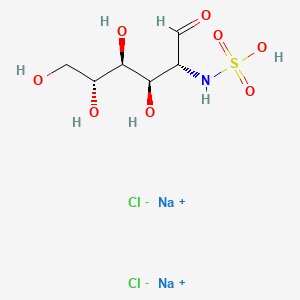

D-Glucosamine Sulfate Sodium Chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

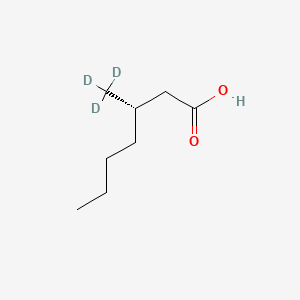

D-Glucosamine Sulfate Sodium Chloride: is a compound commonly used in the treatment of osteoarthritis and joint health. It is a combination of D-glucosamine, sulfate, and sodium chloride. D-glucosamine is an amino sugar that is a precursor in the biochemical synthesis of glycosylated proteins and lipids. It is naturally found in the exoskeletons of shellfish, animal bones, and bone marrow .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of D-glucosamine sulfate sodium chloride involves several steps:

Dissolution: D-glucosamine hydrochloride is dissolved in a solvent.

Addition of Sodium-containing Alkaline Substance: A sodium-containing alkaline substance is added to the solution at temperatures ranging from -40°C to 100°C. This step can be performed under the protection of inert gases like nitrogen or carbon dioxide.

Salification: Sulfuric acid is added to the solution at temperatures between -25°C and 90°C to form the sulfate salt.

Complexation Reaction: The solution undergoes a complexation reaction to form this compound.

Filtration and Crystallization: The final product is obtained by filtering and crystallizing the solution

Industrial Production Methods: Industrial production methods for this compound are designed to ensure high purity and stability. The process involves controlled reaction conditions and the use of high-quality raw materials to produce a product that meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: D-glucosamine can undergo oxidation reactions, although these are less common in its sulfate form.

Reduction: Reduction reactions are not typically associated with D-glucosamine sulfate sodium chloride.

Substitution: Substitution reactions can occur, particularly involving the amino group in D-glucosamine.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate.

Substitution: Reagents like acetic anhydride can be used for acetylation reactions.

Major Products Formed:

Oxidation: Oxidized derivatives of D-glucosamine.

Substitution: Acetylated glucosamine derivatives.

Scientific Research Applications

Chemistry: : D-glucosamine sulfate sodium chloride is used as a precursor in the synthesis of various glycosylated compounds. Biology : It plays a role in the biosynthesis of glycosaminoglycans, which are essential components of cartilage and other connective tissues. Medicine : Widely used in the treatment of osteoarthritis, it helps in maintaining joint health by promoting the synthesis of cartilage and inhibiting its degradation . Industry : Used in the production of dietary supplements and pharmaceuticals aimed at joint health .

Mechanism of Action

D-glucosamine sulfate sodium chloride exerts its effects by providing the necessary building blocks for the synthesis of glycosaminoglycans. These glycosaminoglycans are crucial for the maintenance and repair of cartilage. The compound also inhibits the activity of enzymes that degrade cartilage, thereby reducing inflammation and pain associated with osteoarthritis .

Comparison with Similar Compounds

Similar Compounds

Glucosamine Hydrochloride: Another form of glucosamine, but less effective in terms of bioavailability and stability.

N-Acetyl Glucosamine: A derivative of glucosamine with different pharmacokinetic properties.

Chondroitin Sulfate: Often used in combination with glucosamine for joint health.

Uniqueness: : D-glucosamine sulfate sodium chloride is unique due to its higher bioavailability and stability compared to other forms of glucosamine. It is also more effective in promoting joint health and reducing the symptoms of osteoarthritis .

Properties

Molecular Formula |

C6H13Cl2NNa2O8S |

|---|---|

Molecular Weight |

376.12 g/mol |

IUPAC Name |

disodium;[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]sulfamic acid;dichloride |

InChI |

InChI=1S/C6H13NO8S.2ClH.2Na/c8-1-3(7-16(13,14)15)5(11)6(12)4(10)2-9;;;;/h1,3-7,9-12H,2H2,(H,13,14,15);2*1H;;/q;;;2*+1/p-2/t3-,4+,5+,6+;;;;/m0..../s1 |

InChI Key |

LOGOMSNOMLLMRF-VWFNIEHNSA-L |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)NS(=O)(=O)O)O)O)O)O.[Na+].[Na+].[Cl-].[Cl-] |

Canonical SMILES |

C(C(C(C(C(C=O)NS(=O)(=O)O)O)O)O)O.[Na+].[Na+].[Cl-].[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,3R,5Z,7E)-1,3-Bis[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10(19)-triene-20-carboxaldehyde](/img/structure/B13443117.png)

![Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine](/img/structure/B13443154.png)

![5-[4-methoxy-3-[4-[4-(2H-tetrazol-5-yl)phenoxy]butoxy]phenyl]-4,4-dimethyl-2-propan-2-ylpyrazol-3-one](/img/structure/B13443163.png)

![methyl (3E)-6-chloro-2-hydroxy-3-[[4-(trifluoromethoxy)phenyl]carbamoylhydrazinylidene]-1H-indene-2-carboxylate](/img/structure/B13443169.png)

![(1S,2R,6S,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid](/img/structure/B13443180.png)